ETHYL 2-{[1-(BUTYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE
Overview
Description
Ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate is a complex organic compound with a unique structure that combines an anthracene derivative with a glycine ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[1-(BUTYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE typically involves multiple steps, starting with the preparation of the anthracene derivative. One common method involves the reaction of anthracene with butylthiol in the presence of a suitable catalyst to introduce the butylthio group. This is followed by oxidation to form the 9,10-dioxo group. The final step involves the coupling of the anthracene derivative with ethyl glycinate under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The 9,10-dioxo group can be reduced to form dihydroanthracene derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Acidic or basic hydrolysis conditions can be employed, such as using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroanthracene derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of ETHYL 2-{[1-(BUTYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The butylthio and dioxo groups can participate in redox reactions, influencing cellular processes. The glycine ester moiety may facilitate cellular uptake or interaction with specific proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-{[1-(methylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate
- Ethyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate
- Ethyl N-{[1-(propylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate
Uniqueness
Ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate is unique due to the presence of the butylthio group, which can influence its chemical reactivity and biological activity. The combination of the anthracene core with the glycine ester also provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
ethyl 2-[(1-butylsulfanyl-9,10-dioxoanthracene-2-carbonyl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c1-3-5-12-30-22-17(23(28)24-13-18(25)29-4-2)11-10-16-19(22)21(27)15-9-7-6-8-14(15)20(16)26/h6-11H,3-5,12-13H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPDGGKOGQSJOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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